molecular formula C17H15NO B11861764 4-(6-Methoxynaphthalen-2-yl)aniline

4-(6-Methoxynaphthalen-2-yl)aniline

Cat. No.: B11861764
M. Wt: 249.31 g/mol
InChI Key: VQWGXSRIAFDIBE-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)aniline is an organic compound with the molecular formula C17H15NO It is characterized by the presence of a methoxy group attached to the naphthalene ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-2-yl)aniline typically involves the reaction of 6-methoxy-2-naphthylamine with aniline under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxynaphthalen-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

4-(6-Methoxynaphthalen-2-yl)aniline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)aniline largely depends on its specific application. In antibacterial studies, it has been shown to inhibit bacterial growth by targeting specific enzymes involved in fatty acid biosynthesis . The methoxy and aniline groups play a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Uniqueness: 4-(6-Methoxynaphthalen-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)aniline

InChI

InChI=1S/C17H15NO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,18H2,1H3

InChI Key

VQWGXSRIAFDIBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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